N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
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Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H26N6O3S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Pyrazolopyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, especially as therapeutic agents. For example, such derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of this scaffold in drug discovery (Rahmouni et al., 2016). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential PET imaging agents for tumor detection, highlighting their significance in diagnostic applications (Xu et al., 2011).
Anticancer Research
The exploration of pyrazolopyrimidine derivatives in anticancer research has led to the identification of compounds with potent activity against various cancer cell lines. This is demonstrated by the synthesis and evaluation of novel pyrazolopyrimidine derivatives with significant anticancer and anti-5-lipoxygenase properties, offering insights into their mechanism of action and potential therapeutic applications (Abdellatif et al., 2014).
Neurological Applications
Further extending the medicinal chemistry applications, some pyrazolopyrimidine derivatives have been designed for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brain, indicating their utility in studying neurological disorders and potential roles in neuropharmacology (Fujinaga et al., 2012).
Chemical Synthesis and Structural Analysis
On a more fundamental level, research into pyrazolopyrimidine derivatives often involves novel synthetic routes and structural analyses, contributing to the broader field of organic chemistry. For instance, studies on the design, synthesis, crystal structure, and molecular docking of specific pyrazolopyrimidine derivatives provide valuable insights into their chemical properties and interactions at the molecular level, potentially leading to new applications in drug design and development (Huang et al., 2020).
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-12(2)23-17-14-11-22-26(18(14)25-20(24-17)30-5)9-8-21-19(27)13-6-7-15(28-3)16(10-13)29-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJWJQSBHFAYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.